2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine in the presence of an acid catalyst.
Functionalization: The tetrahydroisoquinoline core is then functionalized to introduce the butanoic acid moiety. This can be achieved through various methods, such as nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds, which can further be utilized in various applications.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Biology: It is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Industry: The compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
3-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)carbonyl]phenol: Another derivative with potential medicinal applications.
Uniqueness: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is unique due to its specific structural features and the presence of the butanoic acid moiety, which differentiates it from other tetrahydroisoquinoline derivatives.
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Properties
CAS No. |
1838782-59-4 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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